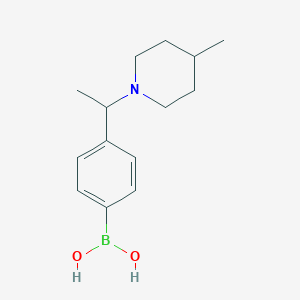

(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid

CAS No.: 1704068-65-4

Cat. No.: VC2888843

Molecular Formula: C14H22BNO2

Molecular Weight: 247.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1704068-65-4 |

|---|---|

| Molecular Formula | C14H22BNO2 |

| Molecular Weight | 247.14 g/mol |

| IUPAC Name | [4-[1-(4-methylpiperidin-1-yl)ethyl]phenyl]boronic acid |

| Standard InChI | InChI=1S/C14H22BNO2/c1-11-7-9-16(10-8-11)12(2)13-3-5-14(6-4-13)15(17)18/h3-6,11-12,17-18H,7-10H2,1-2H3 |

| Standard InChI Key | LZQGFPBEYKEQOO-UHFFFAOYSA-N |

| SMILES | B(C1=CC=C(C=C1)C(C)N2CCC(CC2)C)(O)O |

| Canonical SMILES | B(C1=CC=C(C=C1)C(C)N2CCC(CC2)C)(O)O |

Introduction

Chemical Identity and Structure

Basic Information

(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid is an organoboron compound with a complex structure featuring a boronic acid group attached to a phenyl ring that is further substituted with a 4-methylpiperidin-1-yl moiety. The compound's core structure consists of a phenyl ring bearing a boronic acid functional group (-B(OH)₂) at the para position, with a 1-(4-methylpiperidin-1-yl)ethyl group attached to the opposite end of the ring. This structural arrangement contributes to its unique chemical behavior and applications.

Chemical Properties and Identifiers

The compound possesses several important chemical identifiers that facilitate its classification and research documentation. These key identifiers and properties are summarized in the table below:

| Property | Value |

|---|---|

| IUPAC Name | [4-[1-(4-methylpiperidin-1-yl)ethyl]phenyl]boronic acid |

| CAS Number | 1704068-65-4 |

| Molecular Formula | C₁₄H₂₂BNO₂ |

| Molecular Weight | 247.14 g/mol |

| InChI | InChI=1S/C14H22BNO2/c1-11-7-9-16(10-8-11)12(2)13-3-5-14(6-4-13)15(17)18/h3-6,11-12,17-18H,7-10H2,1-2H3 |

| InChI Key | LZQGFPBEYKEQOO-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC=C(C=C1)C(C)N2CCC(CC2)C)(O)O |

The compound features a chiral center at the ethyl linkage between the phenyl ring and piperidine nitrogen, which may influence its biological activity and chemical reactivity in certain applications.

Synthesis and Preparation

Reaction Conditions

The preparation of this compound typically requires specific reaction conditions to ensure optimal yield and purity. These conditions generally include:

-

Use of palladium catalysts to facilitate the coupling reaction

-

Addition of a suitable base (e.g., potassium carbonate) to promote the reaction

-

Appropriate solvent systems (aqueous or alcoholic)

-

Elevated temperatures to ensure complete conversion

-

Careful purification through crystallization or chromatographic techniques

The specific reaction parameters may vary depending on the scale of production and the desired purity of the final product.

Mechanism of Action and Reactivity

Primary Mechanisms

The primary mechanism through which (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid functions is in Suzuki-Miyaura cross-coupling reactions. In these reactions, the compound participates in a transmetalation process, where it facilitates the transfer of organic groups from boron to another metal, typically palladium. This mechanistic pathway is fundamental to its application in organic synthesis and contributes significantly to its value in creating carbon-carbon bonds.

Chemical Reactivity

The compound demonstrates characteristic reactivity patterns associated with boronic acids, including:

| Reaction Type | Description | Common Reagents | Products |

|---|---|---|---|

| Oxidation | Conversion of boronic acid group to other functional groups | Hydrogen peroxide, sodium perborate | Boronic esters, boronic anhydrides |

| Reduction | Conversion to borane derivatives | Lithium aluminum hydride, sodium borohydride | Corresponding borane compounds |

| Substitution | Reactions involving the phenyl ring | Nitric acid, bromine | Nitro or halogenated derivatives |

These reaction pathways illustrate the versatility of the compound in various chemical transformations and its potential utility in synthesizing more complex molecules.

Applications in Scientific Research

Organic Synthesis Applications

The compound has found significant applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. These coupling reactions are essential in the synthesis of complex organic molecules, pharmaceuticals, and advanced materials. The unique structure of (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid, with its boronic acid functionality and 4-methylpiperidin-1-yl group, makes it particularly valuable in these synthetic applications.

Analytical and Sensing Applications

Beyond its synthetic utility, the compound has shown promise in the development of fluorescent probes and sensors for detecting biological molecules. The ability of boronic acids to form reversible covalent bonds with various diols and other nucleophilic species makes them excellent candidates for sensing applications. This property enables the detection and monitoring of biochemical processes, which is crucial in fields such as diagnostics, drug discovery, and biochemical research.

Material Science Applications

In material science, (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid contributes to the development of advanced materials, including polymers and nanomaterials. The compound's ability to form stable boron-carbon bonds and participate in various coupling reactions makes it valuable in creating materials with specific properties for technological applications.

Biological Activity

Antimicrobial Properties

Recent research has highlighted the antimicrobial properties of (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid. Studies suggest that this compound exhibits activity against various bacterial strains, potentially through mechanisms involving interference with bacterial cell wall synthesis or function. This antimicrobial activity positions the compound as a potential candidate for further exploration in developing new antimicrobial agents.

Biochemical Interactions

The compound's biological activity likely stems from its unique structure, particularly the presence of the boronic acid group, which can interact with various biological targets. Boronic acids are known to form reversible covalent bonds with hydroxyl groups, making them potential inhibitors of enzymes that utilize serine residues in their active sites. Additionally, the 4-methylpiperidin-1-yl group may contribute to the compound's binding affinity for specific biological targets.

The table below summarizes the biological properties and potential applications:

| Biological Property | Description | Potential Applications |

|---|---|---|

| Antimicrobial Activity | Activity against various bacterial strains | Development of novel antimicrobial agents |

| Enzyme Inhibition | Potential inhibition of serine-containing enzymes | Drug development for various disease targets |

| Molecular Recognition | Binding to specific biological molecules | Development of biosensors and diagnostic tools |

These biological properties expand the potential applications of (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid beyond synthetic chemistry into the realm of medicinal chemistry and biotechnology.

Comparative Analysis

Comparison with Similar Boronic Acid Derivatives

(4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid shares structural similarities with other phenylboronic acid derivatives but possesses unique features that distinguish it from related compounds. A comparative analysis reveals both commonalities and differences that influence their respective applications:

| Compound | Structural Features | Key Differences | Application Focus |

|---|---|---|---|

| (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid | Boronic acid group with 4-methylpiperidin-1-yl substitution | Contains piperidinyl group with methyl substitution | Suzuki coupling, antimicrobial research |

| Phenylboronic acid | Simple boronic acid with unsubstituted phenyl ring | Lacks additional functional groups | Basic coupling reactions, simpler applications |

| 4-Formylphenylboronic acid | Boronic acid with formyl group | Contains aldehyde functionality instead of piperidinyl group | Synthesis of complex molecules, materials science |

The presence of the 4-methylpiperidin-1-yl group in (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid imparts additional steric and electronic properties that enhance its versatility in certain synthetic applications and potentially influence its interactions with biological targets.

Structure-Activity Relationships

The structure-activity relationships of (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid provide insights into how its structural features contribute to its functionality. The boronic acid group is essential for its participation in coupling reactions and potential interactions with biological targets, while the 4-methylpiperidin-1-yl substituent influences its solubility, reactivity, and binding properties. Understanding these relationships is crucial for optimizing the compound's applications in various fields.

Future Research Directions

Challenges and Opportunities

While (4-(1-(4-Methylpiperidin-1-yl)ethyl)phenyl)boronic acid presents numerous opportunities for research and application, certain challenges must be addressed:

-

Optimization of synthetic methods to enhance yield and reduce production costs

-

Comprehensive assessment of its biological activity profile, including potential toxicity

-

Development of structure-activity relationships to guide the design of more effective derivatives

-

Exploration of its potential in pharmaceutical applications, including drug delivery systems

Addressing these challenges could unlock new applications and enhance the utility of this compound in various scientific fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume